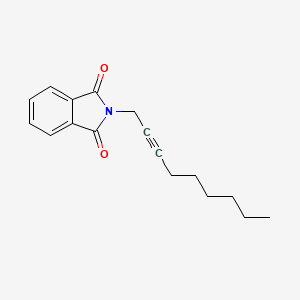
2-(2-Nonyn-1-yl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Nonyn-1-yl)isoindoline-1,3-dione is a compound belonging to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, which includes an isoindoline core and a nonynyl side chain, makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nonyn-1-yl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold. The reaction conditions often include heating and the use of a solvent or solventless conditions to facilitate the reaction .
Industrial Production Methods
Industrial production methods for isoindoline derivatives, including this compound, often involve large-scale synthesis using efficient and environmentally friendly processes. Transition-metal-catalyzed reactions and organocatalytic methods are commonly employed to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Nonyn-1-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the isoindoline core or the nonynyl side chain.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline-1,3-dione derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Aplicaciones Científicas De Investigación
2-(2-Nonyn-1-yl)isoindoline-1,3-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2-Nonyn-1-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it can modulate dopamine receptors, which are involved in various neurological processes. The compound’s structure allows it to interact with amino acid residues at the receptor’s binding site, influencing receptor activity and downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(2-Nonyn-1-yl)isoindoline-1,3-dione include other isoindoline-1,3-dione derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its nonynyl side chain, which imparts distinct chemical and biological properties. This side chain can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C17H19NO2 |
|---|---|
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
2-non-2-ynylisoindole-1,3-dione |
InChI |
InChI=1S/C17H19NO2/c1-2-3-4-5-6-7-10-13-18-16(19)14-11-8-9-12-15(14)17(18)20/h8-9,11-12H,2-6,13H2,1H3 |
Clave InChI |
YLHGFARABALKNZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC#CCN1C(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


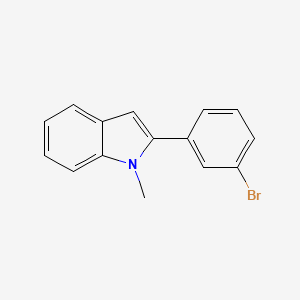
![Naphtho[2,3-d][1,3]dioxole-2-thione](/img/structure/B13696565.png)
![3',5'-Di-tert-butyl-[1,1'-biphenyl]-4-amine](/img/structure/B13696568.png)
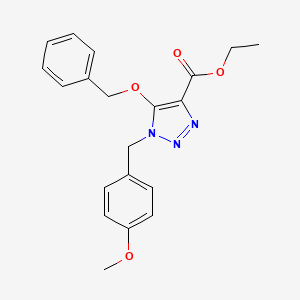
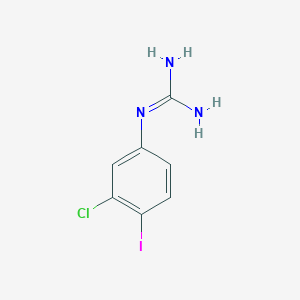
![4-(2,2-Difluoro-14,18-dimethyl-3-aza-1-azonia-2-boranuidaheptacyclo[15.11.0.03,15.04,13.05,10.019,28.022,27]octacosa-1(28),4(13),5,7,9,14,16,18,22,24,26-undecaen-16-yl)-3,5-dimethylphenol](/img/structure/B13696586.png)
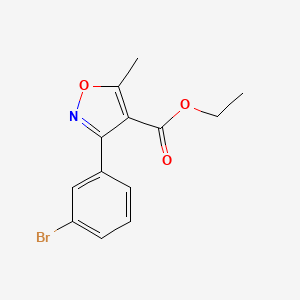
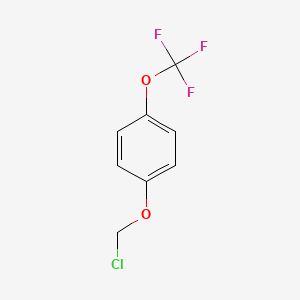
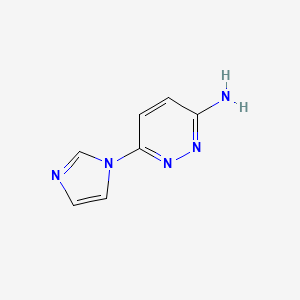

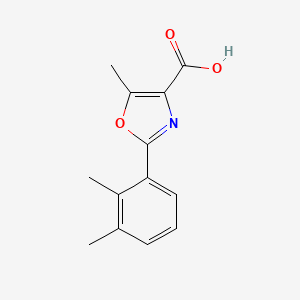
![3,6-Di-tert-butyl-9-[2-(dicyclohexylphosphino)phenyl]-9H-carbazole](/img/structure/B13696623.png)
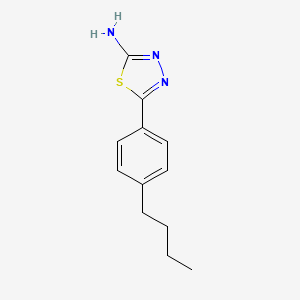
![3-[2-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13696629.png)
